N-(Tert-butoxycarbonyl)-3-sulfoalanine-

Description

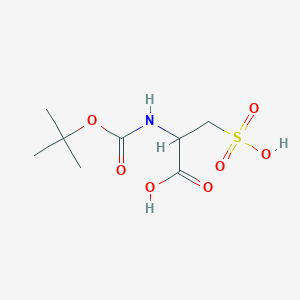

N-(Tert-butoxycarbonyl)-3-sulfoalanine is a modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a sulfonic acid (-SO₃H) substituent at the β-carbon of the alanine backbone. This compound is structurally distinct from standard Boc-protected amino acids due to the sulfonic acid group, which enhances hydrophilicity and acidity. Such derivatives are often employed in peptide synthesis to improve solubility in aqueous media or to introduce functional handles for further modifications .

For instance, N-(tert-butoxycarbonyl)-L-alanine-3-¹³C (CAS 201740-79-6) has a molecular formula of C₈H₁₅NO₄ and a molecular weight of 190.20 g/mol . The sulfonic acid variant would differ in formula (C₈H₁₄NO₇S) and molecular weight (~272.27 g/mol), with distinct physicochemical properties.

Properties

Molecular Formula |

C8H15NO7S |

|---|---|

Molecular Weight |

269.27 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid |

InChI |

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15) |

InChI Key |

OBDTYOCDTWYTGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-cysteic acid typically involves the protection of the amino group of L-cysteic acid with a Boc group. This can be achieved by reacting L-cysteic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods: While specific industrial production methods for Boc-L-cysteic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity Boc-L-cysteic acid suitable for research applications .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protective group for amines due to its stability under basic and nucleophilic conditions . Deprotection typically occurs under acidic conditions:

-

Trifluoroacetic acid (TFA) : Efficiently removes the Boc group, yielding the free amine. For example, treatment of S-2-(tert-butoxycarbonylamino)ethyl 3-phenylpropanethioates with TFA resulted in complete deprotection within 2–3 hours at room temperature .

-

Thermolytic or Lewis acid-mediated cleavage : Alternative methods for deprotection, though less commonly employed .

Key Observations :

-

Deprotection of the Boc group in N-(tert-Butoxycarbonyl)-3-sulfoalanine would generate the unprotected amine, enabling further reactions.

-

The sulfonamide group remains unaffected during Boc deprotection under acidic conditions .

Reactions Involving the Sulfonamide Group

The sulfonamide moiety in N-(tert-Butoxycarbonyl)-3-sulfoalanine participates in distinct transformations:

Oxidation

-

Mechanism : Oxidation of the sulfonamide group converts it into a sulfonic acid derivative.

Reduction

-

Mechanism : Reduction of the sulfonamide group yields thiol derivatives.

Substitution

-

Mechanism : Selective removal of the Boc group under acidic conditions (e.g., TFA) exposes the amine, enabling subsequent nucleophilic substitutions.

Analytical and Spectroscopic Data

-

NMR Spectroscopy : Confirms the presence of tert-butyl protons (δ ~1.4 ppm) and NH protons (δ ~5–6 ppm) .

-

IR Spectroscopy : Absorption at 1702–1712 cm⁻¹ indicates carbonyl stretching from the Boc group .

-

HPLC : Used for purity assessment, ensuring ≥98% purity in synthesized derivatives .

Deprotection with TFA

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| TFA (1–2 mL), RT, 2–3 h | Free amine | 85–91 |

| TFA (1–2 mL), 40°C, 1 h | Thiazoline | 86–89 |

Data from studies on analogous Boc-protected sulfonamides .

Boc Protection

| Substrate (Amino Acid) | Reaction Conditions | Yield (%) |

|---|---|---|

| Glycine | Boc₂O (1 mmol), H₂O/acetone, RT | 92 |

| Alanine | Boc₂O (1 mmol), H₂O/acetone, RT | 88 |

Scientific Research Applications

Boc-L-cysteic acid is widely used in scientific research due to its versatility and stability. Some of its key applications include:

Proteomics: Used as a biochemical reagent for the study of protein structure and function.

Biochemistry: Employed in the synthesis of peptides and other complex biomolecules.

Medicine: Investigated for its potential role in drug development and therapeutic applications.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-L-cysteic acid primarily involves its role as a protecting group in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Below is a comparative analysis of N-(Tert-butoxycarbonyl)-3-sulfoalanine and structurally related Boc-protected amino acids:

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability |

|---|---|---|---|---|---|

| N-(Tert-butoxycarbonyl)-3-sulfoalanine | C₈H₁₄NO₇S | 272.27 | Boc, -SO₃H | High (aqueous) | Acid-sensitive |

| N-(Tert-butoxycarbonyl)-L-alanine | C₈H₁₅NO₄ | 190.20 | Boc | Moderate (organic) | Acid-sensitive |

| Boc-L-serine | C₇H₁₃NO₅ | 191.18 | Boc, -OH | Moderate | Acid-sensitive |

| Boc-L-aspartic acid | C₉H₁₅NO₆ | 233.22 | Boc, -COOH | Low (organic) | Acid-sensitive |

Key Findings:

Solubility: The sulfonic acid group in N-(Tert-butoxycarbonyl)-3-sulfoalanine significantly enhances water solubility compared to non-polar Boc-alanine or Boc-aspartic acid. This property is advantageous in aqueous-phase reactions or biological applications .

Acid Sensitivity : Like all Boc-protected compounds, the tert-butoxycarbonyl group is labile under acidic conditions, enabling selective deprotection during peptide synthesis. This trait is consistent across all listed analogs .

Synthetic Utility : Boc-3-sulfoalanine’s sulfonic acid group provides a charged moiety for ionic interactions or chromatography, unlike neutral Boc-alanine or hydroxyl-containing Boc-serine.

Biological Activity

N-(Tert-butoxycarbonyl)-3-sulfoalanine, also known as cysteic acid or 3-sulfoalanine, is an amino sulfonic acid that plays a significant role in various biological processes. This compound is recognized for its involvement in amino acid metabolism and its potential therapeutic applications. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, enzymatic interactions, and relevant case studies.

Chemical Structure and Properties

N-(Tert-butoxycarbonyl)-3-sulfoalanine is characterized by the following structural features:

- Chemical Formula : C₇H₁₃NO₄S

- Molecular Weight : 207.25 g/mol

- pKa : Strongly basic due to the sulfonic acid group.

The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines during chemical reactions, enhancing the stability of the compound in biological assays.

Cysteic acid is involved in several metabolic pathways:

- Taurine Metabolism : Cysteic acid can be converted into taurine via the enzyme cysteine sulfinic acid decarboxylase. This pathway is crucial for synthesizing taurine, an important amino acid involved in various physiological functions including bile salt formation and osmoregulation .

- Neurotransmitter Regulation : It has been shown to affect neurotransmitter uptake in cultured neurons, specifically reducing [3H]taurine uptake, indicating its role in modulating excitatory neurotransmission .

Biological Activity and Pharmacological Effects

Cysteic acid exhibits several biological activities:

- Inhibition of Protein Phosphatases : It has been identified as an inhibitor of certain protein phosphatases, which are critical for regulating cell cycle progression and various signaling pathways .

- Cell Cycle Regulation : The compound's interaction with mitotic progression pathways suggests a role in regulating cell division, particularly through its influence on cyclin-dependent kinases (CDKs) .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Taurine Synthesis | Converts to taurine via cysteine sulfinic acid decarboxylase |

| Neurotransmitter Modulation | Reduces taurine uptake in neurons |

| Protein Phosphatase Inhibition | Inhibits specific phosphatases involved in cell cycle regulation |

| Cell Cycle Progression Regulation | Influences CDK activity and mitotic progression |

Case Studies and Research Findings

Several studies have explored the effects of cysteic acid on biological systems:

- Study on Neuronal Cultures : Research indicated that cysteic acid significantly reduces taurine uptake in cultured neurons, suggesting a potential neuroprotective role against excitotoxicity .

- Enzymatic Pathway Analysis : A study demonstrated that cysteic acid serves as a substrate for GADCase, which is involved in gamma-aminobutyric acid (GABA) synthesis. The Km values for cysteic acid were reported at 5.4 mM, indicating its affinity for this enzyme .

- Clinical Implications : Investigations into cysteic acid's role in metabolic disorders have shown potential therapeutic applications, particularly concerning diseases linked to taurine deficiency such as certain neurodegenerative conditions .

Q & A

Basic: What synthetic strategies optimize yield and purity of N-(Tert-butoxycarbonyl)-3-sulfoalanine?

Methodological Answer:

The Boc (tert-butoxycarbonyl) group is commonly introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). For 3-sulfoalanine, ensure the sulfonic acid group is protected or stabilized during reaction to avoid side reactions. Post-synthesis, purification via reversed-phase HPLC (≥95% purity) or recrystallization in ethyl acetate/hexane mixtures is recommended. Monitor by TLC (Rf ~0.3 in 7:3 chloroform/methanol) and confirm purity via NMR (absence of tert-butyl peaks at δ 1.4 ppm indicates incomplete protection) .

Advanced: How can conflicting solubility data for N-(Tert-butoxycarbonyl)-3-sulfoalanine in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Discrepancies often arise from hydration states or residual salts. Characterize solubility systematically:

- Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers.

- Compare solubility in DMSO-d₆ (polar aprotic) vs. dichloromethane (nonpolar) via saturation experiments monitored by ¹H NMR.

- Adjust ionic strength (e.g., 0.1 M NaCl) to screen electrostatic interactions affecting solubility. Cross-reference with computational COSMO-RS models to predict solvent compatibility .

Basic: Which analytical techniques validate the structural integrity of N-(Tert-butoxycarbonyl)-3-sulfoalanine?

Methodological Answer:

- LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 308.1 (calculated for C₈H₁₄NO₆S). Use ESI-negative mode for sulfonic acid detection.

- FT-IR : Look for Boc C=O stretch (~1680 cm⁻¹) and sulfonate S-O asymmetric stretching (~1040 cm⁻¹).

- ¹³C NMR : Verify tert-butyl carbons at δ 28 ppm (CH₃) and 80 ppm (quaternary C). Absence of δ 170 ppm (free carboxylic acid) confirms protection .

Advanced: How can racemization be minimized during peptide coupling of N-(Tert-butoxycarbonyl)-3-sulfoalanine?

Methodological Answer:

Racemization risks increase with basic conditions or elevated temperatures. Mitigate via:

- Low-temperature coupling : Use HOBt/DIC activation at 0–4°C in DMF.

- Additives : Incorporate 1% HOSu (hydroxysuccinimide) to reduce reaction time.

- Monitoring : Employ Marfey’s reagent post-coupling to detect D/L isomers via HPLC. Optimal pH 6.5–7.5 minimizes base-induced epimerization .

Stability: How does pH influence Boc group stability in N-(Tert-butoxycarbonyl)-3-sulfoalanine?

Methodological Answer:

The Boc group is labile under acidic conditions (pH < 2) but stable at neutral pH. For long-term storage:

- Lyophilization : Store at -20°C in amber vials under argon to prevent hydrolysis.

- Buffered solutions : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that accelerate degradation.

- Accelerated stability studies : Conduct at 40°C/75% RH for 4 weeks; monitor degradation by LC-MS for tert-butyl alcohol byproducts .

Advanced: What computational methods predict the reactivity of N-(Tert-butoxycarbonyl)-3-sulfoalanine in solid-phase peptide synthesis?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model sulfonate group’s electron-withdrawing effects on Boc cleavage kinetics.

- Molecular dynamics (MD) : Simulate resin-peptide interactions in DCM/DMF mixtures to assess steric hindrance during coupling.

- Machine learning : Train models on existing peptide synthesis datasets to predict coupling efficiency based on solvent polarity and amino acid charge .

Basic: How to troubleshoot low yields in Boc-deprotection of N-(Tert-butoxycarbonyl)-3-sulfoalanine?

Methodological Answer:

Low yields may result from incomplete acidolysis or side reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.